4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline
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Overview
Description
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline is a chemical compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives and is known for its unique structural features, which include a methoxy group and a dioxolo ring fused to the isoquinoline core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and an appropriate amine to form the isoquinoline core, followed by cyclization with a dioxolo ring precursor. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or dioxolo ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced isoquinoline derivatives, and substituted isoquinolines with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound may also interact with sigma receptors, contributing to its antitussive effects .
Comparison with Similar Compounds
Similar Compounds
Anhalonine: Another isoquinoline derivative with similar structural features but different biological activities.
Noscapine: A phthalide isoquinoline alkaloid with antitussive and anticancer properties.
Cotarnine: A natural tautomeric pseudobase known for its reactions with indole derivatives.
Uniqueness
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities. Its methoxy and dioxolo groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
CAS No. |
110103-20-3 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-methoxy-[1,3]dioxolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C11H9NO3/c1-13-9-4-7-2-3-12-5-8(7)10-11(9)15-6-14-10/h2-5H,6H2,1H3 |
InChI Key |
YLGSYGDQDAQCCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C=NC=CC3=C1)OCO2 |
Origin of Product |
United States |
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